molecular formula C14H26O3 B580858 8Z,10E-Dodecadienyl acetate CAS No. 67992-59-0

8Z,10E-Dodecadienyl acetate

Cat. No.: B580858
CAS No.: 67992-59-0
M. Wt: 242.359
InChI Key: FMQOOCAIVFQKQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8Z,10E-Dodecadienyl acetate typically involves the use of general methods applicable to Z,Z-1,3-dienes. One such method includes the reaction of appropriate alkenes under controlled conditions to achieve the desired stereochemistry . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the double bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8Z,10E-Dodecadienyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8Z,10E-Dodecadienyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 8Z,10E-Dodecadienyl acetate is unique due to its specific Z and E configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction with biological systems, making it particularly valuable in the study of stereochemistry and pheromone activity .

Properties

IUPAC Name

[(8Z,10E)-dodeca-8,10-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKDSWPSEFZZOZ-ICWBMWKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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